4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Overview
Description
4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the pyrrolopyridine family
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these targets, leading to a decrease in their activity and subsequent changes in cellular processes .
Biochemical Pathways
The interaction of this compound with FGFRs affects several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic applications in cancer treatment.
Biochemical Analysis
Biochemical Properties
4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one interacts with various enzymes and proteins, particularly the fibroblast growth factor receptors (FGFRs). FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound has shown potent inhibitory activity against FGFR1, 2, and 3 .
Cellular Effects
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound inhibits this process, thereby exerting its effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-2-chloro-4-methyl-5-nitropyridine with dimethylformamide dimethyl acetal (DMF-DMA), followed by reductive cyclization using iron and acetic acid . Another approach includes the use of potassium hydroxide in methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrolopyridine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reductive agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and substituted pyrrolopyridines, which can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of probes for biological studies.
Medicine: It is a key scaffold in the design of kinase inhibitors, which are crucial in cancer therapy.
Industry: The compound’s derivatives are explored for their potential use in various industrial applications, including materials science and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features.
3H-Imidazolo[4,5-b]pyridine: Another heterocyclic compound with comparable biological activities.
Uniqueness
4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 4-position and the pyrrolo[2,3-b]pyridine core make it a valuable scaffold for drug development, particularly in targeting kinases involved in cancer .
Properties
IUPAC Name |
4-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-3-9-8-6(5)4-7(11)10-8/h2-3H,4H2,1H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMKQZZIWOJLSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(=O)NC2=NC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001221667 | |
Record name | 1,3-Dihydro-4-methyl-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001221667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190323-00-2 | |
Record name | 1,3-Dihydro-4-methyl-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190323-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-4-methyl-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001221667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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